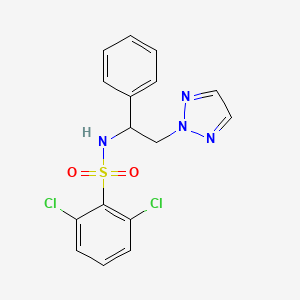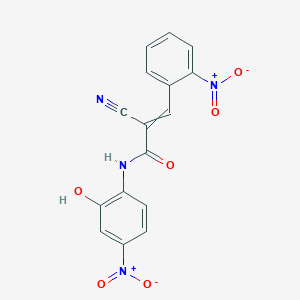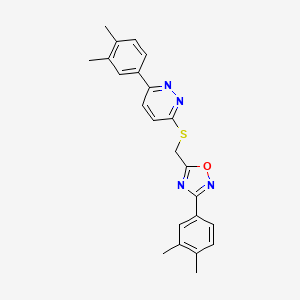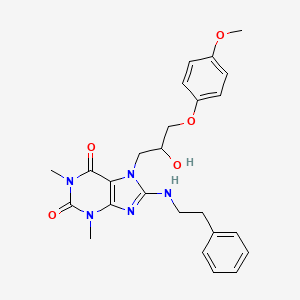
2,6-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dichloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Carbonic Anhydrase Inhibition
- Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: Benzenesulfonamides incorporating flexible triazole moieties have been synthesized and shown to be highly effective inhibitors of the carbonic anhydrase enzyme, which is physiologically relevant in humans. These compounds exhibit low nanomolar or subnanomolar inhibition capabilities against human isoforms of the enzyme, particularly hCA II, IX, and XII, while showing minimal inhibition of hCA I. The potential applications include the development of treatments for conditions like glaucoma, as some derivatives displayed significant intraocular pressure lowering activity in animal models of the disease (Nocentini et al., 2016).
pH-Responsive Relaxivity
- Mn2+ Complexes with pH-Responsive Relaxivity: Ligands containing a sulfonamide group attached to various platforms were designed to offer a pH-dependent relaxivity response upon complexation with Mn2+ in aqueous solution. This research suggests applications in the development of MRI contrast agents that can provide enhanced imaging capabilities based on pH variations, which may be particularly useful in diagnosing diseases characterized by localized changes in pH (Uzal-Varela et al., 2020).
Anticancer and Antimicrobial Activity
- Novel Benzenesulfonamides with Anticancer Activity: Synthesis of novel benzenesulfonamide derivatives has shown cytotoxic activity towards various human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds have been found to induce apoptosis in cancer cells, suggesting their potential use as chemotherapeutic agents (Żołnowska et al., 2016).
- Synthesis of Benzenesulfonamides for Antimicrobial and Anti-HIV Applications: Benzenesulfonamides have also been developed with significant antimicrobial and anti-HIV activities. This includes derivatives that have shown moderate to encouraging activity against specific cancer cell lines and HIV, highlighting their potential in developing new treatments for infectious diseases and cancer (Pomarnacka & Kozlarska-Kedra, 2003).
Synthetic Applications
- Metalated Sulfonamides in Synthetic Chemistry: The directed ortho metalation (DoM) methodology utilizing arylsulfonamides has shown vast potential in heterocyclic synthesis. This includes the preparation of various heterocycles and complex molecules, indicating applications in developing novel synthetic pathways and compounds for research and pharmaceutical development (Familoni, 2002).
properties
IUPAC Name |
2,6-dichloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c17-13-7-4-8-14(18)16(13)25(23,24)21-15(11-22-19-9-10-20-22)12-5-2-1-3-6-12/h1-10,15,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLALWSVVCNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Dimethylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2577478.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide](/img/structure/B2577483.png)
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2577484.png)

![1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2577490.png)
![3-hexadecyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2577491.png)



![1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2577497.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)